molecular formula C8H7IO3 B045715 2-(4-Hydroxy-3-iodophenyl)acetic acid CAS No. 19039-15-7

2-(4-Hydroxy-3-iodophenyl)acetic acid

Cat. No. B045715
CAS RN: 19039-15-7
M. Wt: 278.04 g/mol
InChI Key: KIPADRQQDNIBER-UHFFFAOYSA-N
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Description

2-(4-Hydroxy-3-iodophenyl)acetic acid is a chemical compound with the molecular formula C8H7IO3 . It has a molecular weight of 278.04 . The compound is also known by its IUPAC name, 2-hydroxy-2-(3-iodophenyl)acetic acid .


Molecular Structure Analysis

The molecular structure of 2-(4-Hydroxy-3-iodophenyl)acetic acid consists of an acetic acid group attached to a phenyl ring. The phenyl ring is substituted with a hydroxy group at the 4-position and an iodine atom at the 3-position .


Physical And Chemical Properties Analysis

2-(4-Hydroxy-3-iodophenyl)acetic acid is a powder at room temperature . It has a predicted boiling point of 350.0±32.0 °C and a predicted density of 2.023±0.06 g/cm3 . Its pKa is predicted to be 4.35±0.10 .

Scientific Research Applications

  • Chiral Auxiliary and Catalytic Applications :

    • 2-hydroxy-2-(ethoxyphenylphosphinyl)acetic acid is used as a chiral phosphonic auxiliary for amines and alcohols, showing promise in 31P NMR spectroscopy (Majewska, 2019).
    • [4-Iodo-3-(isopropylcarbamoyl)phenoxy]acetic acid serves as a highly reactive and easily separable catalyst for oxidative cleavage of tetrahydrofuran-2-methanols to γ-lactones (Yakura et al., 2018).
  • Synthesis of Bioactive Compounds :

    • Direct asymmetric hydrogenation of 2-oxo-4-arylbut-3-enoic acids using a Ru catalyst based on SunPhos enables the synthesis of 2-hydroxy-4-arylbutanoic acids, intermediates for ACE inhibitors (Zhu et al., 2010).
    • p-Hydroxyphenylacetic acid is a starting material for preparing thyroxine and triiodothyronine acetic acid analogues, potentially impacting thyroid hormone metabolism (Wilkinson, 1956).
  • Biocatalysis and Stereochemistry :

    • Biocatalysis of 2-hydroxy-2-(ethoxyphenylphosphinyl)acetic acid with bacterial species shows stereoselective hydrolysis of isomers, revealing the absolute configuration of all four stereoisomers (Majewska, 2015).
  • Diagnostic and Therapeutic Uses :

    • Measurement of urinary 4-hydroxyphenylacetic acid is useful in screening for small-bowel disease and bacterial overgrowth syndromes in infants and children (Chalmers et al., 1979).
    • Acetic acid analogues of thyroxine and tri-iodothyronine found in mammalian tissues suggest a role in peripheral metabolism of thyroid hormones (Galton & Pitt-Rivers, 1959).

Safety And Hazards

The safety data sheet for 2-(4-Hydroxy-3-iodophenyl)acetic acid indicates that it is classified as a Category 3 flammable liquid according to the GHS classification . It is advised to keep the container tightly closed and to take precautionary measures against static discharge . In case of fire, use dry sand, dry chemical, or alcohol-resistant foam to extinguish .

properties

IUPAC Name

2-(4-hydroxy-3-iodophenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7IO3/c9-6-3-5(4-8(11)12)1-2-7(6)10/h1-3,10H,4H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIPADRQQDNIBER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CC(=O)O)I)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7IO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70618636
Record name (4-Hydroxy-3-iodophenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70618636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Hydroxy-3-iodophenyl)acetic acid

CAS RN

19039-15-7
Record name (4-Hydroxy-3-iodophenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70618636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
AM Patil, DA Kamble, PD Lokhande - ChemistrySelect, 2017 - Wiley Online Library
I 2 /DMSO mediated method for deprotection and selective iodination of allyl aryl ethers and phenols has been developed. A wide range of allyl aryl ethers and phenols have been …

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